4-(Pyridin-4-yl)but-3-yn-1-ol molecular weight and formula
4-(Pyridin-4-yl)but-3-yn-1-ol molecular weight and formula
An In-Depth Technical Guide to 4-(Pyridin-4-yl)but-3-yn-1-ol: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-(Pyridin-4-yl)but-3-yn-1-ol, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical properties, a robust synthetic methodology, and explore its prospective applications, grounded in the established roles of similar pyridine-containing scaffolds.
Core Molecular Attributes
4-(Pyridin-4-yl)but-3-yn-1-ol is a bifunctional molecule featuring a pyridine ring, a known pharmacophore, and a butynol chain, which offers a versatile scaffold for chemical modification. The presence of both a nucleophilic nitrogen atom in the pyridine ring and a hydroxyl group, coupled with the rigidity of the alkyne linker, makes this compound an attractive starting material for the synthesis of complex molecular architectures.
Table 1: Physicochemical Properties of 4-(Pyridin-4-yl)but-3-yn-1-ol
| Property | Value | Source |
| CAS Number | 192643-83-7 | BLD Pharm[1] |
| Molecular Formula | C₉H₉NO | CymitQuimica[2], PubChem[3] |
| Molecular Weight | 147.17 g/mol | PubChem[3] |
Synthesis of 4-(Pyridin-4-yl)but-3-yn-1-ol: A Methodological Deep Dive
The most logical and widely applicable method for the synthesis of 4-(Pyridin-4-yl)but-3-yn-1-ol is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly for creating aryl-alkyne linkages.[4] The reaction couples a terminal alkyne (but-3-yn-1-ol) with an aryl halide (a 4-halopyridine), catalyzed by a palladium complex and a copper(I) co-catalyst.[4]
The Causality Behind Experimental Choices
The choice of the Sonogashira coupling is predicated on its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, which is crucial when working with multifunctional molecules like our target compound.[4] The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne.[5] An amine base is used to deprotonate the alkyne and neutralize the hydrogen halide byproduct.[6]
Detailed, Self-Validating Experimental Protocol
This protocol is a representative procedure based on established Sonogashira coupling methodologies.[7][8]
Materials:
-
4-Iodopyridine (or 4-bromopyridine)
-
But-3-yn-1-ol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
Procedure:
-
Inert Atmosphere: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodopyridine (1.0 eq).
-
Catalyst Loading: Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed THF and triethylamine (2.0 eq).
-
Alkyne Addition: Add but-3-yn-1-ol (1.2 eq) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates the complete consumption of the starting 4-iodopyridine.
-
Work-up: Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-(Pyridin-4-yl)but-3-yn-1-ol.
Visualizing the Workflow
Caption: Sonogashira coupling workflow for the synthesis of 4-(Pyridin-4-yl)but-3-yn-1-ol.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for 4-(Pyridin-4-yl)but-3-yn-1-ol is not extensively reported in publicly available literature, the pyridine scaffold is a well-established "privileged structure" in medicinal chemistry.[9] Its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11]
Potential as a Kinase Inhibitor Scaffold
The pyridine ring can act as a hinge-binding motif in many kinase inhibitors. The butynol side chain of 4-(Pyridin-4-yl)but-3-yn-1-ol can be further functionalized to interact with other regions of the ATP-binding pocket, potentially leading to the development of potent and selective kinase inhibitors.
A Building Block for Novel Heterocycles
The alkyne and alcohol functionalities of 4-(Pyridin-4-yl)but-3-yn-1-ol are versatile handles for a variety of chemical transformations. For example, the alkyne can participate in cycloaddition reactions to form more complex heterocyclic systems, while the alcohol can be oxidized or converted to other functional groups to modulate the compound's physicochemical properties.
Exploration of Anticancer and Antimicrobial Activities
Given the prevalence of pyridine derivatives in anticancer and antimicrobial drugs, 4-(Pyridin-4-yl)but-3-yn-1-ol and its derivatives represent a promising area for screening and development of new therapeutic agents.[12] The unique combination of the pyridine ring and the butynol moiety may lead to novel mechanisms of action.
Conclusion
4-(Pyridin-4-yl)but-3-yn-1-ol is a valuable building block for medicinal chemistry and drug discovery. Its synthesis via the robust Sonogashira coupling is well-established, and its molecular architecture offers numerous possibilities for the development of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted and holds significant promise for the future of drug development.
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4-(Pyridin-3-yl)but-3-yn-1-ol - PubChem. [Link]
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Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing). [Link]
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Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF - ResearchGate. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. [Link]
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Biological Activity of Naturally Derived Naphthyridines - MDPI. [Link]
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COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [Link]
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